Trifluoroacetyladriamycin-14-octanoate is a derivative of the well-known anthracycline antibiotic adriamycin, also known as doxorubicin. This compound is part of a class of drugs that have been modified to enhance their pharmacological properties, particularly their antitumor activity while reducing toxicity. The introduction of trifluoroacetyl and octanoate moieties aims to improve solubility and efficacy against various cancer types.
Trifluoroacetyladriamycin-14-octanoate is synthesized from adriamycin or daunomycin through various chemical modifications. The synthesis often involves the formation of N-trifluoroacetyl derivatives followed by acylation with octanoic acid or its derivatives . The compound has been studied for its potential benefits in cancer therapy, particularly in enhancing the solubility and stability of the drug in aqueous environments .
This compound falls under the category of anthracycline antibiotics, which are widely used in cancer chemotherapy. It is classified specifically as an anthracycline analogue due to its structural modifications from the parent compound adriamycin. Its unique chemical structure allows it to interact differently with biological systems compared to its predecessors.
The synthesis of Trifluoroacetyladriamycin-14-octanoate involves several key steps:
The synthesis can be performed using various methods, including:
The molecular structure of Trifluoroacetyladriamycin-14-octanoate consists of:
The molecular formula can be represented as CHFNO. The presence of trifluoroacetyl enhances lipophilicity, while the octanoate moiety contributes to improved solubility in physiological conditions.
Trifluoroacetyladriamycin-14-octanoate undergoes several chemical reactions typical for anthracycline derivatives, including:
The reactions are influenced by pH and temperature, with studies indicating that the compound maintains stability at physiological pH (7.4) but may undergo hydrolysis under extreme conditions .
Trifluoroacetyladriamycin-14-octanoate exerts its antitumor effects primarily through:
In experimental models, this compound has shown significantly enhanced antitumor activity compared to adriamycin, with increased median survival rates observed in murine tumor models .
Trifluoroacetyladriamycin-14-octanoate is primarily researched for its applications in oncology:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0